molecular formula C11H15BrN2O4 B163205 Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid CAS No. 131727-29-2

Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid

Cat. No. B163205
CAS RN: 131727-29-2
M. Wt: 319.15 g/mol
InChI Key: UUVHLLQMLWTCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-bromoethylphosphonate is a related compound with the molecular formula C6H14BrO3P . It’s a colorless to yellow liquid used for C-C bond formation .


Synthesis Analysis

The bromination of organic molecules has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .


Molecular Structure Analysis

The linear formula for Diethyl 2-bromoethylphosphonate is BrCH2CH2P(O)(OCH2CH3)2 .


Chemical Reactions Analysis

Bromination reactions have a long history, with a large number of different methods for the synthesis of bromohydrins reported. These are very useful building blocks in chemistry . Bromohydrins have been prepared by reacting alkenes in bromine/water or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems .


Physical And Chemical Properties Analysis

Diethyl 2-bromoethylphosphonate has a density of 1.2700g/mL, a boiling point of 75°C (1.0 mmHg), and a refractive index of 1.4590 to 1.461 .

Mechanism of Action

The mechanism of action for these reactions often involves the in situ generation of reactive intermediates, which minimizes the risk of hazardous reagents .

Safety and Hazards

This compound is considered hazardous. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation .

Future Directions

The potential reduction of waste by electrochemical strategies, in comparison to chemical strategies, is an important driving force to their development .

properties

IUPAC Name

diethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O4/c1-3-17-10(15)8-7-9(11(16)18-4-2)14(13-8)6-5-12/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVHLLQMLWTCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.